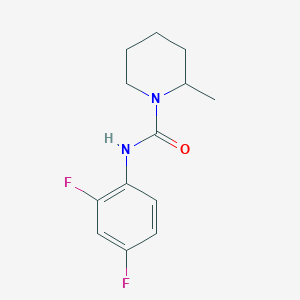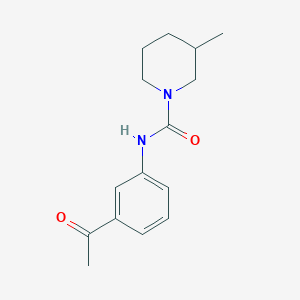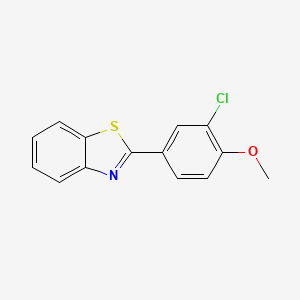
N-(2-hydroxy-4-methylphenyl)oxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-4-methylphenyl)oxolane-2-carboxamide, commonly known as OM-85, is a synthetic compound that has been extensively studied for its potential therapeutic properties. OM-85 is a mixture of bacterial lysates derived from eight different species of non-pathogenic bacteria. This compound has been shown to have immunomodulatory effects and has been used in various clinical applications.
Mechanism of Action
OM-85 works by stimulating the immune system. The bacterial lysates in OM-85 contain various bacterial components, including lipopolysaccharides, peptidoglycans, and proteins. These components act as antigens and stimulate the immune system to produce cytokines and chemokines. The cytokines and chemokines then activate various immune cells, including macrophages, natural killer cells, and T cells, which help to eliminate pathogens and infected cells.
Biochemical and Physiological Effects:
OM-85 has been shown to have various biochemical and physiological effects. It has been shown to increase the production of cytokines and chemokines, as well as enhance the phagocytic activity of macrophages. OM-85 has also been shown to increase the number of T cells and natural killer cells in the blood. These effects help to enhance the immune response and improve the body's ability to fight infections.
Advantages and Limitations for Lab Experiments
OM-85 has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its immunomodulatory effects. It is also relatively easy to obtain and can be used in various in vitro and in vivo experiments. However, OM-85 has some limitations. It is a complex mixture of bacterial lysates, which can make it difficult to identify the specific components responsible for its immunomodulatory effects. Additionally, the effects of OM-85 can vary depending on the species of bacteria used in its synthesis.
Future Directions
There are several future directions for the study of OM-85. One potential direction is to further investigate its use in the treatment of respiratory infections, including COPD and asthma. Another direction is to study its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, there is a need for further research to identify the specific components responsible for its immunomodulatory effects and to determine the optimal dosing and administration regimens.
Synthesis Methods
OM-85 is synthesized by combining bacterial lysates from eight different species of non-pathogenic bacteria. The bacterial lysates are then subjected to a series of purification steps to obtain the final product. The synthesis method for OM-85 is complex and requires expertise in microbiology and biochemistry.
Scientific Research Applications
OM-85 has been extensively studied for its immunomodulatory effects. It has been shown to enhance the immune response by increasing the production of cytokines and chemokines. OM-85 has been used in the treatment of respiratory infections, including acute bronchitis, recurrent respiratory infections, and chronic obstructive pulmonary disease (COPD). It has also been studied for its potential use in the treatment of allergic rhinitis and asthma.
properties
IUPAC Name |
N-(2-hydroxy-4-methylphenyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8-4-5-9(10(14)7-8)13-12(15)11-3-2-6-16-11/h4-5,7,11,14H,2-3,6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEGZUGMHSQRMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-4-methylphenyl)oxolane-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














